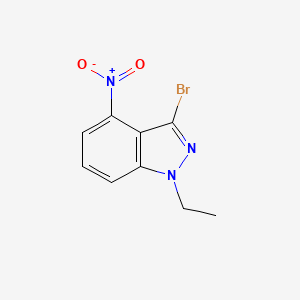
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of amines It features a complex structure with an indane backbone, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the indane backbone, followed by the introduction of the amine group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening can also aid in identifying the most effective catalysts and reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Aplicaciones Científicas De Investigación
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-methylbutan-2-yl)oxolane-2-carboxamide
- 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine
Uniqueness
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indane backbone and amine group make it a versatile compound for various applications, distinguishing it from other similar compounds that may lack these features.
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C14H21N/c1-10(2)11(3)15-14-9-8-12-6-4-5-7-13(12)14/h4-7,10-11,14-15H,8-9H2,1-3H3 |
Clave InChI |
UQJVWUDPPYOKRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)NC1CCC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-7-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13064854.png)


![5-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13064860.png)

![7-chloro-3-propyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13064862.png)


![Trans-Tert-Butylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate](/img/structure/B13064876.png)
![5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13064893.png)
![3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13064900.png)
![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13064915.png)

